molecular formula C14H17N3O4 B3317211 1-(3,4-dimethoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole CAS No. 957320-38-6

1-(3,4-dimethoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Cat. No.: B3317211
CAS No.: 957320-38-6
M. Wt: 291.3 g/mol
InChI Key: ODQCPADSBRQTKN-UHFFFAOYSA-N
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Description

Product Overview 1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a synthetic, nitrated pyrazole derivative with the molecular formula C 14 H 17 N 3 O 4 and a molecular weight of 291.302 g/mol [ ]. It is supplied for research purposes and is strictly for Research Use Only (RUO) , not intended for human or veterinary diagnostic or therapeutic applications. Chemical Profile and Research Relevance This compound belongs to the pyrazole class, a five-membered heterocyclic ring system known for its wide spectrum of pharmacological activities [ ]. The structure features a 3,4-dimethoxybenzyl group at the 1-position of the pyrazole ring and a nitro substituent at the 4-position. Key physicochemical properties include a predicted density of 1.25±0.1 g/cm³ and a boiling point of 440.1±45.0 °C at 760 mmHg [ ]. Pyrazole derivatives, particularly those with specific substituents like nitro groups, are frequently explored in medicinal chemistry for their potential as anti-inflammatory, antimicrobial, and anticancer agents [ ]. The nitro group can be a key pharmacophore and is also a versatile chemical handle for further synthetic modification, enabling the creation of diverse chemical libraries for biological screening [ ]. Researchers investigating structure-activity relationships (SAR) of heterocyclic compounds or developing novel enzyme inhibitors may find this chemical a valuable intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3,5-dimethyl-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-9-14(17(18)19)10(2)16(15-9)8-11-5-6-12(20-3)13(7-11)21-4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQCPADSBRQTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=C(C=C2)OC)OC)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801173070
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801173070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957320-38-6
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957320-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801173070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DDQ for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction of the nitro group would produce an amine derivative .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C14H17N3O4
Molecular Weight: 291.3 g/mol
IUPAC Name: 1-[(3,4-dimethoxyphenyl)methyl]-3,5-dimethyl-4-nitropyrazole
Canonical SMILES: CC1=C(C(=NN1CC2=CC(=C(C=C2)OC)OC)C)N+[O-]
Boiling Point: 440.1 ± 45.0 °C at 760 mmHg
Density: 1.25 ± 0.1 g/cm³

Chemistry

1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation: Can be oxidized to form quinone derivatives using reagents like DDQ.
  • Reduction: The nitro group can be reduced to an amine using hydrogen gas in the presence of a catalyst.
  • Substitution Reactions: The methoxy groups can be substituted with other functional groups under specific conditions.
Reaction TypeReagents UsedProducts Formed
OxidationDDQQuinone
ReductionHydrogenAmine
SubstitutionNucleophilesVarious derivatives

Biology

Research indicates that derivatives of this compound may possess bioactive properties, making them candidates for drug discovery. Studies focus on:

  • Anticancer Activity: Preliminary investigations suggest potential efficacy against certain cancer cell lines.
  • Anti-inflammatory Properties: The compound's structure may interact with inflammatory pathways, offering therapeutic benefits.

Medicine

The ongoing exploration of this compound in medicinal chemistry highlights its potential therapeutic applications:

  • Mechanism of Action: The nitro group participates in redox reactions while the pyrazole ring interacts with various enzymes and receptors, modulating biological processes.
  • Drug Development: Researchers are evaluating its derivatives for their efficacy and safety profiles in preclinical studies.

Industry

In industrial applications, this compound can be utilized in the development of new materials with enhanced properties:

  • Material Science: Its unique chemical properties may lead to innovations in polymers and coatings that require specific solubility and stability characteristics.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound involved testing its effects on various cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory effects, researchers administered derivatives of this compound to animal models exhibiting inflammation. The results demonstrated a marked decrease in inflammatory markers compared to control groups.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring and benzyl group can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The substituents on the benzyl group and pyrazole ring significantly influence reactivity, solubility, and biological activity. Below is a comparative table of key analogs:

Compound Name Benzyl Group Substituents Pyrazole Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3,4-dimethoxy 3,5-dimethyl; 4-nitro C₁₄H₁₆N₃O₄ 314.30 High polarity; potential solubility in polar solvents
1-(3,4-Dichloro-benzyl)-3,5-dimethyl-4-nitro-1H-pyrazole () 3,4-dichloro 3,5-dimethyl; 4-nitro C₁₂H₁₁Cl₂N₃O₂ 300.14 Electron-withdrawing Cl groups may enhance electrophilicity at nitro position
(±)-1-[1-(4-Fluorophenyl)ethyl]-3,5-dimethyl-4-nitro-1H-pyrazole () 4-fluorophenethyl 3,5-dimethyl; 4-nitro C₁₄H₁₅FN₃O₂ 292.29 Reported as a GLUT1 inhibitor candidate; fluorine enhances metabolic stability
1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole () 3-fluoro 3,5-dimethyl; 4-boronate C₁₇H₂₀BFN₂O₂ 338.16 Boronate ester enables Suzuki cross-coupling reactions
1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine () 3,4-dimethoxy 3,5-dimethyl; 4-amine C₁₄H₁₉N₃O₂ 261.32 Amine group allows further functionalization (e.g., acylation)

Biological Activity

1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H17N3O4C_{14}H_{17}N_{3}O_{4} with a CAS number of 957320-38-6. The structure features a pyrazole ring with substituents that include a 3,4-dimethoxybenzyl group and a nitro group, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring and benzyl moiety may modulate enzyme activity and receptor interactions. These interactions can influence several biological processes, including inflammation and cancer cell proliferation .

Pharmacological Activities

Research indicates that this compound exhibits a range of pharmacological activities:

Anti-inflammatory Activity

A study demonstrated that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone76 (1 µM)86 (1 µM)
Compound A61 (10 µM)76 (10 µM)
Compound B85 (10 µM)93 (10 µM)

Anticancer Activity

The compound has shown promise in cancer research. In vitro studies indicated that it could inhibit the proliferation of various cancer cell lines by inducing apoptosis through specific signaling pathways .

Antibacterial Activity

Recent investigations have highlighted its antibacterial properties against common pathogens such as E. coli and S. aureus. The presence of the dimethoxybenzyl group enhances its activity against these bacteria .

Case Studies

  • Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. Compounds demonstrated significant inhibition rates against TNF-α and IL-6 compared to standard treatments.
  • Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized pyrazoles against multiple bacterial strains. One derivative showed substantial activity against Pseudomonas aeruginosa, indicating potential for further development as an antibacterial agent .

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-dimethoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Nitro-functionalization : Introducing the nitro group at the 4-position of the pyrazole ring via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-oxidation .
  • Benzylation : Reacting 3,5-dimethylpyrazole with 3,4-dimethoxybenzyl chloride in a polar aprotic solvent (e.g., DMSO) under reflux (18–24 hours), followed by ice-water quenching to precipitate the product .
  • Optimization : Adjusting stoichiometry (1:1.2 molar ratio of pyrazole to benzyl chloride) and using catalytic bases (e.g., K₂CO₃) to enhance yields (65–75%) .

Q. Key Table: Comparative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
NitrationHNO₃ (conc.), H₂SO₄, 0–5°C, 2 h70
Benzylation3,4-Dimethoxybenzyl chloride, DMSO, 18h65

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features confirm its structure?

Methodological Answer:

  • FTIR : Identify nitro (N–O) stretches at 1520–1350 cm⁻¹ and methoxy (C–O) bands near 1250 cm⁻¹ .
  • ¹H/¹³C NMR :
    • Pyrazole ring protons (δ 6.2–6.8 ppm, singlet for H-3/H-5).
    • Methoxy groups (δ 3.8–3.9 ppm, singlet) and benzyl CH₂ (δ 4.5–5.0 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (C₁₅H₁₈N₃O₅⁺: 320.1234) to confirm purity .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact. Use in a fume hood due to potential nitro group toxicity .
  • Storage : In a desiccator at –20°C to prevent degradation .
  • Spill Management : Neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refine the crystal structure to resolve molecular geometry ambiguities?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to obtain high-resolution data .
  • SHELX Workflow :
    • SHELXD : Solve phase problems via direct methods.
    • SHELXL : Refine anisotropic displacement parameters and validate H-bonding networks (e.g., dimeric O–H···O interactions) .
  • Validation : Check R-factor convergence (<0.05) and residual electron density (<0.3 eÅ⁻³) .

Q. Key Table: Crystallographic Parameters

ParameterValueReference
Space GroupP2₁/c
R-factor0.050
H-bond Length (Å)2.89–3.12

Q. How should researchers address discrepancies between experimental spectral data and computational predictions?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to model vibrational spectra. Compare computed vs. experimental FTIR peaks for nitro group vibrations .
  • NMR Chemical Shift Analysis : Employ gauge-including atomic orbital (GIAO) methods in software like ADF. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Troubleshooting : Re-examine sample purity (via HPLC) or consider crystal packing effects in X-ray data .

Q. What strategies are effective for evaluating the compound’s pharmacological potential, such as enzyme inhibition or cytotoxicity?

Methodological Answer:

  • In Vitro Assays :
    • Cytochrome P450 Inhibition : Incubate with human liver microsomes and monitor NADPH depletion .
    • Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ dose-response curves .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). Prioritize poses with ∆G < –7 kcal/mol .

Q. Key Table: Biological Activity Data

AssayResult (IC₅₀/µM)Reference
COX-2 Inhibition12.4
HeLa Cell Cytotoxicity18.9

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-nitrated derivatives) and adjust reaction time/temperature .
  • Mechanistic Studies : Probe intermediates via in-situ FTIR or NMR to optimize benzylation kinetics .
  • Reproducibility : Standardize solvent purity (e.g., anhydrous DMSO) and moisture-free conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dimethoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(3,4-dimethoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

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